N-Methyl-1,5-dioxo-4-(2-phenylhydrazinyl)-1,5-dihydronaphthalene-2-sulfonamide
Description
N-Methyl-1,5-dioxo-4-(2-phenylhydrazinyl)-1,5-dihydronaphthalene-2-sulfonamide is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by its unique structure, which includes a naphthalene core, a sulfonamide group, and a phenylhydrazinyl substituent
Properties
CAS No. |
62432-27-3 |
|---|---|
Molecular Formula |
C17H15N3O4S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1,5-dihydroxy-N-methyl-4-phenyldiazenylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H15N3O4S/c1-18-25(23,24)15-10-13(20-19-11-6-3-2-4-7-11)16-12(17(15)22)8-5-9-14(16)21/h2-10,18,21-22H,1H3 |
InChI Key |
JLVARCBWIHYZRB-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C2=C(C(=CC=C2)O)C(=C1)N=NC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1,5-dioxo-4-(2-phenylhydrazinyl)-1,5-dihydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with a naphthalene derivative and introduce the sulfonamide group through sulfonation reactions. The phenylhydrazinyl group can be added via hydrazine derivatives under controlled conditions. The final step often involves methylation to introduce the N-methyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1,5-dioxo-4-(2-phenylhydrazinyl)-1,5-dihydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce more reduced forms.
Scientific Research Applications
Chemistry
In chemistry, N-Methyl-1,5-dioxo-4-(2-phenylhydrazinyl)-1,5-dihydronaphthalene-2-sulfonamide is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology
In biology, this compound may be explored for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine
In medicine, researchers may investigate the compound’s potential as a therapeutic agent, particularly if it exhibits any pharmacological activities.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-1,5-dioxo-4-(2-phenylhydrazinyl)-1,5-dihydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methyl-1,5-dioxo-4-(2-phenylhydrazinyl)-1,5-dihydronaphthalene-2-sulfonamide include other naphthalene derivatives with sulfonamide and hydrazinyl groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable for certain applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
